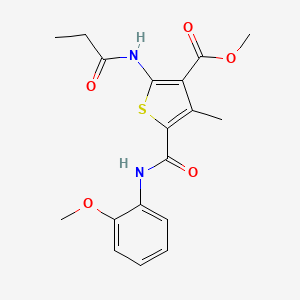

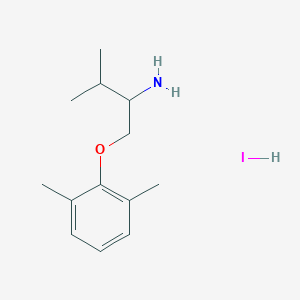

![molecular formula C32H55NO25 B12062392 beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)- CAS No. 24667-51-4](/img/structure/B12062392.png)

beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- is a complex carbohydrate derivative It is composed of multiple sugar units linked together through glycosidic bonds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:

Protection of Hydroxyl Groups: Initially, the hydroxyl groups of the sugar units are protected using protecting groups like acetyl or benzyl groups to prevent unwanted reactions.

Glycosylation Reactions: The protected sugar units are then linked together through glycosylation reactions. Common glycosyl donors and acceptors are used, and the reactions are typically catalyzed by acids or enzymes.

Deprotection: After the glycosidic bonds are formed, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Enzymatic Synthesis: Utilizing enzymes like glycosyltransferases to catalyze the formation of glycosidic bonds in a more controlled and efficient manner.

Fermentation Processes: Employing microbial fermentation to produce the compound, where genetically engineered microorganisms synthesize the desired carbohydrate structure.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Various substituents can be introduced into the sugar units through substitution reactions, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Such as periodate or bromine water.

Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.

Substitution Reagents: Including halogens or nucleophiles under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uronic acids, while reduction can produce alditols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a model for studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of carbohydrate reactions and the development of new synthetic methods.

Biology

In biological research, the compound is studied for its role in cell signaling and recognition processes. It is also used in the development of glycomimetics, which are carbohydrate-based drugs that mimic natural sugars.

Medicine

Medically, this compound has potential applications in drug delivery systems. Its complex structure allows for the attachment of therapeutic agents, enhancing their stability and targeting specific tissues or cells.

Industry

Industrially, the compound is used in the production of bio-based materials and as a precursor for synthesizing other complex carbohydrates with specific properties.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The glycosidic bonds and specific sugar units play crucial roles in these interactions, influencing the compound’s biological activity and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

Beta-D-Glucopyranose: A simpler carbohydrate unit that forms the backbone of the compound.

Alpha-L-Galactopyranosyl: Another sugar unit that is part of the compound’s structure.

2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl: A modified sugar unit with an acetylamino group.

Uniqueness

The uniqueness of beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1–>4)-O-[beta-D-galactopyranosyl-(1–>3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>3)-O-beta-D-galactopyranosyl-(1–>4)- lies in its complex structure, which combines multiple sugar units with specific modifications

Propiedades

Número CAS |

24667-51-4 |

|---|---|

Fórmula molecular |

C32H55NO25 |

Peso molecular |

853.8 g/mol |

Nombre IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28+,29-,30-,31-,32-/m0/s1 |

Clave InChI |

DUKURNFHYQXCJG-SFFAKPFPSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

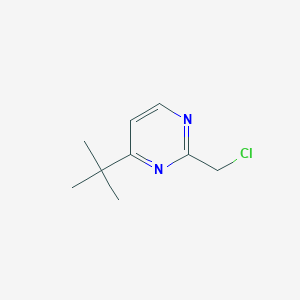

![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)

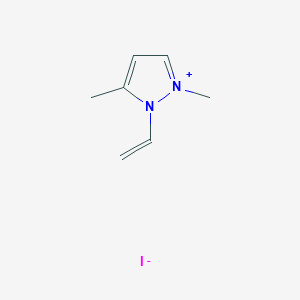

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

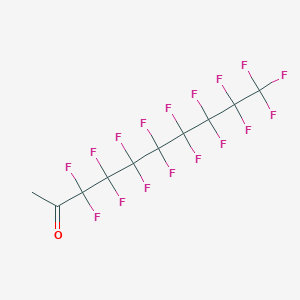

![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)